tert-Butyl 3-phenethylpiperazine-1-carboxylate
Description
Properties
CAS No. |
500129-54-4 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |
InChI Key |
ZYBNWWDFSZMFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A solution of (S)-3-phenethylpiperazin-2-one in dry tetrahydrofuran (THF) is treated with aqueous sodium hydroxide (40%) and di-tert-butyl dicarbonate (1.2 equivalents). The reaction proceeds at room temperature for 17 hours, facilitating nucleophilic attack by the secondary amine on the electrophilic carbonyl of the Boc anhydride. Triethylamine or similar bases are omitted here, as the aqueous NaOH sufficiently deprotonates the amine.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | (S)-3-phenethylpiperazin-2-one |
| Boc Reagent | Di-tert-butyl dicarbonate |
| Solvent | THF |
| Temperature | 25°C |
| Time | 17 hours |
| Yield | 89% |
| Enantiomeric Excess (e.e.) | 94% |
Workup and Purification
Post-reaction, THF is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and a pH 2 buffer. The organic phase is washed, dried over magnesium sulfate, and concentrated. The crude product is isolated as an orange solid, requiring no further chromatography. This simplicity enhances scalability for industrial applications.
| Parameter | Value |
|---|---|
| Substrate | tert-Butyl 4-oxopiperidine-1-carboxylate |
| Brominating Agent | NBS |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Yield | 78% |
Critical Factors in Reaction Optimization
Solvent and Base Selection
The choice of THF as a solvent balances solubility and reaction efficiency. Polar aprotic solvents like DMF or dichloromethane (DCM) are avoided here to prevent side reactions with the aqueous NaOH. The base strength is critical: weaker bases (e.g., triethylamine) may necessitate longer reaction times, whereas strong aqueous bases ensure rapid deprotonation.
Scalability and Industrial Relevance
The described method’s scalability is evidenced by its straightforward workup and high yield. Industrial applications prioritize cost-effective reagents (e.g., di-tert-butyl dicarbonate over chloroformates) and minimal purification steps. The omission of column chromatography in favor of pH-controlled extraction aligns with green chemistry principles, reducing solvent waste.
Challenges and Limitations
Stereochemical Integrity
While the starting (S)-3-phenethylpiperazin-2-one exhibits 96% e.e., the final product retains 94% e.e., indicating minor racemization during Boc protection. Strategies to mitigate this include lower temperatures or alternative bases, though these may compromise reaction speed.
Functional Group Compatibility
The phenethyl side chain’s stability under basic conditions is crucial. Competing reactions, such as elimination or oxidation, are absent here but could arise with electron-deficient aromatic groups.
Chemical Reactions Analysis
Acidic Deprotection of the tert-Butyl Carboxylate Group
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free piperazine amine. This reaction is critical for accessing the reactive secondary amine for downstream modifications.
Reaction Conditions
-
Reagents : 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.
-
Temperature : Room temperature (20–25°C).
-
Product : 3-Phenethylpiperazine hydrochloride (or TFA salt).
Example Protocol
A solution of tert-butyl 3-phenethylpiperazine-1-carboxylate (1.0 mmol) in 4 M HCl/dioxane (10 mL) is stirred for 4–6 hours. The solvent is evaporated, and the residue is washed with diethyl ether to isolate the hydrochloride salt .
Key Data
| Starting Material | Reagent | Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| Boc-protected derivative | 4 M HCl/dioxane | 6 | 85–90 | 3-Phenethylpiperazine·HCl |
Reduction of Ketone Derivatives
While the parent compound lacks a ketone group, derivatives such as tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate undergo stereoselective reduction.
Reaction Conditions
-
Reagents : Catecholborane (1 M in THF) with a chiral (S)-α,α-diphenylprolinol catalyst.
-
Temperature : −78°C for 8 hours, followed by room temperature for 16 hours.
-
Product : (S)-tert-butyl-3-hydroxy-2-phenethylpiperazine-1-carboxylate .
Mechanistic Insight
The CBS (Corey-Bakshi-Shibata) reduction selectively generates an alcohol with high enantiomeric excess (94% e.e.), leveraging the chiral catalyst’s stereochemical control.
Hydrolysis of the Ester Group
The tert-butyl ester can be hydrolyzed to the carboxylic acid under basic conditions, though this pathway is less common due to competing Boc deprotection.
Reaction Conditions
-
Reagents : Aqueous NaOH (2 M) in tetrahydrofuran (THF).
-
Temperature : 60°C for 12 hours.
Limitations
-
Base-mediated hydrolysis is slower compared to acid-catalyzed Boc cleavage.
-
Competing side reactions (e.g., amine alkylation) may occur under prolonged basic conditions.
Nucleophilic Substitution at the Piperazine Nitrogen
After Boc deprotection, the free secondary amine undergoes alkylation or acylation.
Example: Alkylation
-
Reagents : Benzyl chloride (1.2 eq.), potassium carbonate (3 eq.) in acetonitrile.
-
Temperature : Reflux (80°C) for 24 hours.
Example: Acylation
-
Reagents : Acetyl chloride (1.5 eq.), triethylamine (2 eq.) in dichloromethane.
-
Temperature : 0°C to room temperature for 2 hours.
-
Product : N-Acetyl-3-phenethylpiperazine.
Stability Under Oxidative Conditions
The phenethyl group’s benzene ring is resistant to mild oxidation, but strong oxidants (e.g., KMnO₄) may degrade the alkyl chain. No direct studies on the parent compound exist, but analogous piperazines show stability in air for >24 hours .
Comparative Reactivity Table
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Neurological Disorders : tert-Butyl 3-phenethylpiperazine-1-carboxylate is being explored as a building block for drugs targeting neurological disorders. Its interaction with neurotransmitter receptors, particularly the histamine H3 receptor, suggests potential therapeutic applications in conditions such as ADHD and narcolepsy.
- Anticonvulsant Activity : Studies indicate that derivatives of this compound exhibit anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy and related seizure disorders.
2. Biological Research
- Mechanistic Studies : The compound is utilized to understand biological pathways involving piperazine derivatives. Its role as an intermediate in various reactions highlights its importance in synthesizing compounds that modulate biological activities .
- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes and receptors, influencing their activity and providing insights into enzyme kinetics and receptor pharmacology.
3. Industrial Applications
- Specialty Chemicals Production : In industry, this compound is employed in producing specialty chemicals used in various applications, including agrochemicals and advanced materials.
Study 1: Anticonvulsant Effects
A study evaluated several piperazine derivatives for their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. Results showed that certain derivatives significantly reduced both seizure duration and frequency compared to control groups, indicating a promising avenue for epilepsy treatment.
Study 2: Histamine H3 Receptor Antagonism
Research demonstrated that this compound acts as an antagonist at the histamine H3 receptor. This activity was linked to enhanced neurotransmitter release, suggesting potential benefits for cognitive function improvement and symptom alleviation in neurological disorders.
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders |
| Biological Research | Understanding biological pathways; enzyme interaction studies |
| Industrial Applications | Production of specialty chemicals; agrochemicals |
Mechanism of Action
The mechanism of action of tert-Butyl 3-phenethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The primary distinction among tert-butyl piperazine-1-carboxylate derivatives lies in the substituents at the 3- or 4-positions of the piperazine ring. Key analogs include:
tert-Butyl 4-methylpiperazine-1-carboxylate
- Substituent : Methyl group at the 4-position.
- Properties : Higher solubility (Log S = -2.2) due to reduced steric hindrance and hydrophobicity compared to bulkier groups. Widely used as a versatile intermediate in drug discovery .
tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
- Substituent : Thiophene ring at the 3-position.
- Synthesized in 62% yield via Suzuki-Miyaura coupling .
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
- Substituent : Phenyl and oxo groups at the 2- and 3-positions.
- Properties : The oxo group increases polarity, reducing membrane permeability but improving water solubility. Enantiomeric forms (e.g., S-isomer) may exhibit distinct biological activities .
tert-Butyl 3-cyclopropylpiperazine-1-carboxylate
- Substituent : Cyclopropyl group at the 3-position.
Physicochemical Properties
*Estimated properties based on structural analogs.
Biological Activity
tert-Butyl 3-phenethylpiperazine-1-carboxylate is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
Research indicates that this compound exhibits significant activity at various biological targets, particularly in the central nervous system. Its structure allows it to interact with neurotransmitter receptors, specifically the histamine H3 receptor, which is implicated in numerous neurological disorders.
Pharmacological Properties
- Histamine H3 Receptor Antagonism : Studies have shown that derivatives of piperazine, including this compound, can act as antagonists at the histamine H3 receptor. These interactions can lead to enhanced neurotransmitter release, potentially improving cognitive functions and alleviating symptoms of disorders like ADHD and narcolepsy .
- Anticonvulsant Activity : In animal models, compounds similar to tert-butyl 3-phenethylpiperazine have demonstrated anticonvulsant properties. This suggests a potential role in treating epilepsy and other seizure-related disorders .
Study 1: Anticonvulsant Effects
A study conducted on various piperazine derivatives, including this compound, assessed their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. The results indicated that certain derivatives significantly reduced seizure duration and frequency compared to control groups .
Study 2: Cognitive Enhancement
In another research effort, the compound was evaluated for its cognitive-enhancing effects using the passive avoidance test. Results showed that subjects treated with the compound exhibited improved memory retention and learning capabilities compared to untreated controls .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:
| Compound | Histamine H3R Affinity (Ki nM) | Anticonvulsant Activity | Cognitive Enhancement |
|---|---|---|---|
| This compound | Moderate (50 - 100) | Yes | Yes |
| Other Piperazine Derivative A | Low (200 - 300) | No | No |
| Other Piperazine Derivative B | High (10 - 30) | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-phenethylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step functionalization of the piperazine ring. For example, a tert-butyloxycarbonyl (Boc)-protected piperazine intermediate can react with phenethyl halides under nucleophilic substitution conditions. describes a protocol using THF/HCl for deprotection, achieving 60–79% yields depending on solvent and acid concentration . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., in CDCl) resolve peaks for the tert-butyl group (~1.46 ppm, singlet), piperazine protons (3.0–4.0 ppm), and aromatic phenethyl signals (7.0–7.5 ppm) .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion [M+H] at m/z 341.1972 (calc. 341.1972) .
- X-ray Crystallography : For structural confirmation, single-crystal diffraction (e.g., triclinic P1 space group) provides bond lengths and angles, as shown in for a related compound .
Q. What safety precautions are recommended for handling this compound?
- Methodology :
- GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in inert atmosphere at room temperature, away from light . Avoid exposure to moisture to prevent Boc-group hydrolysis.
Advanced Research Questions
Q. How can structural modifications of this compound enhance target binding in drug discovery?
- Methodology :
- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenethyl moiety to improve metabolic stability. demonstrates coupling with trifluoromethylbenzyl halides via Buchwald-Hartwig amination .
- Boronates : Incorporate boronic acid handles (e.g., tert-butyl 4-(3-boronophenyl)piperazine-1-carboxylate) for Suzuki-Miyaura cross-coupling in probe synthesis .
Q. What biological pathways are influenced by this compound derivatives?
- Methodology :
- Enzyme Inhibition : Derivatives like NCT-503 ( ) act as phosphoglycerate dehydrogenase (PHGDH) inhibitors, suppressing serine biosynthesis. Assays include cellular proliferation tests in PHGDH-overexpressing cancer lines .
- Receptor Binding : Piperazine derivatives often target GPCRs or serotonin receptors. Radioligand displacement assays (e.g., H-5HT) quantify affinity .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Methodology :
- X-ray Diffraction : resolves bond angles and torsional strain in oxadiazole-piperazine hybrids, clarifying regioselectivity in cyclization steps .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to explain solid-state stability .
Q. What strategies optimize reaction yields for this compound amid conflicting literature data?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. shows THF/HCl (Method A: 79% yield) outperforms EtOAc/HCl (Method B: 60%) due to better solubility .
- In Situ Monitoring : Use FTIR or LC-MS to track Boc deprotection kinetics and minimize side reactions .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
